Methomyl oxime
Overview
Description
Synthesis Analysis
Methomyl and its oxime derivatives can be analyzed through sophisticated chromatographic techniques. Studies demonstrate the use of gas-liquid chromatography for determining residues of methomyl and its oxime in crops, showcasing the transformation of methomyl to its oxime derivative as part of the analytical procedure (Chapman & Harris, 1979). Another approach involves converting methomyl to its oxime tert.-butyldimethylsilyl derivative for sensitive detection in blood using gas chromatography-mass spectrometry (Ito et al., 1998).
Molecular Structure Analysis
The crystal and molecular structure of methomyl has been elucidated through x-ray analysis, revealing that the molecule is approximately planar and exhibits weak hydrogen bonding among its moieties. This structural insight provides a basis for understanding the interactions and reactivity of methomyl and its oxime derivative in various environments (Takusagawa & Jacobson, 1977).
Chemical Reactions and Properties
Methomyl undergoes various chemical reactions leading to its degradation in contaminated soil/water environments. Microbial degradation appears to be a cost-effective and eco-friendly approach for the removal of methomyl residues, with several bacterial species identified as capable degraders. These microorganisms play a pivotal role in the degradation and detoxification process through catabolic pathways and genetic determinants (Lin et al., 2020).
Physical Properties Analysis
The environmental fate and toxicology of methomyl have been extensively studied. Methomyl's low vapor pressure and moderate-to-high water solubility indicate its potential for hydrolysis under alkaline conditions as a major degradation pathway. These physical properties significantly influence its behavior in the environment, including its sorption capacity to soil and degradation kinetics (Van Scoy et al., 2013).
Chemical Properties Analysis
The penetration and fate of methomyl and its oxime metabolite in insects and mites reveal its rapid metabolism and the generation of various metabolites, including CO2, methomyl oxime, and unidentified compounds. These findings shed light on the chemical behavior and transformation of methomyl in biological systems, offering insights into its mode of action and potential impact on non-target organisms (Gayen & Knowles, 1981).
Scientific Research Applications
Biological Impact on Mice : Methomyl significantly affects body weight, estrous cycle, and fetal morphometry in mice, indicating endocrine disrupting and genotoxic properties (Toledo et al., 2019).
Toxicology and Environmental Fate : As a highly toxic insecticide, methomyl inhibits acetylcholinesterase (AChE) activity, leading to nerve and tissue failure, and potentially death. This underscores the importance of careful management in environmental applications (Van Scoy et al., 2013).
Risk Assessment Importance : Exposure evaluation of methomyl is crucial for quantitative risk assessment, especially given its anticholinesterase activity (Sinhaseni et al., 1995).
Auxiliary Therapeutic Use : Oximes such as pralidoxime chloride and HI 6 can be used as auxiliary therapeutic drugs alongside atropine in acute methyl parathion mixed with methomyl insecticides poisoning (Wan Liren, 2000).
Toxicity in Insects : Methomyl oxime shows potent toxicity against European corn borer larvae, with varying susceptibility across different larval stages (Kuhr & Hessney, 1977).
Protective Effects of Green Tea Extract : Green tea extract (GTE) has been shown to protect kidneys against methomyl-induced toxicity in experimental animals by restoring normal biochemical parameters (M. A, 2020).
Metabolism in Rats : In rats, methomyl oxime is metabolized to CO2 and CH3CN, with syn oxime forming carbon dioxide and acetonitrile (Huhtanen & Dorough, 1976).
Amelioration in Male Rats : A study found that green tea extract, sage extract, and their mixture ameliorated methomyl-induced toxicity in male rats, with the mixture showing superior effects (Mansour et al., 2018).
Pest Control Potential : Methomyl soil applications have shown potential for early control of various insect and nematode pests in laboratory and greenhouse tests (Desaeger et al., 2011).
Sensor Development for Detection : A developed sensor for methomyl detection has a low detection limit, making it useful for monitoring this pesticide (Abbaci et al., 2013).
Safety And Hazards
Future Directions
Further in-depth studies based on molecular biology and genetics are needed to elaborate the role of microorganisms in the evolution of novel catabolic pathways and the microbial degradation of Methomyl . This will help in the removal of pesticide residues in a cost-effective and ecofriendly approach .
properties
IUPAC Name |
methyl (1E)-N-hydroxyethanimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029343 | |
Record name | (E)-S-Methyl thioacetohydroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanimidothioic acid, N-hydroxy-, methyl ester | |
CAS RN |
19145-16-5, 13749-94-5 | |
Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-S-Methyl thioacetohydroximate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-hydroxythioimidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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